Cas no 863870-92-2 (Benzofuran,4-bromo-2-phenyl-)

Benzofuran,4-bromo-2-phenyl- structure
Benzofuran,4-bromo-2-phenyl- structure
Product Name:Benzofuran,4-bromo-2-phenyl-
Número CAS:863870-92-2
MF:C14H9BrO
Megavatios:273.124663114548
CID:718531
PubChem ID:11277308
Update Time:2025-07-29

Benzofuran,4-bromo-2-phenyl- Propiedades químicas y físicas

Nombre e identificación

    • Benzofuran,4-bromo-2-phenyl-
    • 4-BROMO-2-PHENYLBENZOFURAN
    • 4-Bromo-2-phenylbenzofuran (ACI)
    • 4-bromo-2-phenyl-1-benzofuran
    • AKOS027380973
    • D72205
    • CS-0097135
    • DTXSID60460989
    • CS-16414
    • 863870-92-2
    • Renchi: 1S/C14H9BrO/c15-12-7-4-8-13-11(12)9-14(16-13)10-5-2-1-3-6-10/h1-9H
    • Clave inchi: JFJOZPUPENSWRH-UHFFFAOYSA-N
    • Sonrisas: BrC1C2=C(OC(C3C=CC=CC=3)=C2)C=CC=1

Atributos calculados

  • Calidad precisa: 271.98368g/mol
  • Masa isotópica única: 271.98368g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 16
  • Cuenta de enlace giratorio: 1
  • Complejidad: 237
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 4.7
  • Superficie del Polo topológico: 13.1Ų

Propiedades experimentales

  • Denso: 1.454
  • Punto de ebullición: 375.6°C at 760 mmHg
  • Punto de inflamación: 181°C
  • índice de refracción: 1.652

Benzofuran,4-bromo-2-phenyl- PrecioMás >>

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Benzofuran,4-bromo-2-phenyl- Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referencia
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; Miyata, Okiko; Naito, Takeaki, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
2.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
1.2 30 min, -78 °C
1.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
3.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2 h, rt
1.2 Solvents: Tetrahydrofuran ;  8 h, rt
2.1 Reagents: Diisopropylamine ,  Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  30 min, 0 °C; 0 °C → -78 °C
2.2 30 min, -78 °C
2.3 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
3.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
4.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
4.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Iodine ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; 12 h, 0 °C → reflux; reflux → rt
1.2 Solvents: Methanol ;  30 min, rt
1.3 Reagents: Potassium hydroxide Solvents: Water ;  4 h, rt
2.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
2.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
3.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
3.2 overnight, rt
3.3 Reagents: Water ;  rt
4.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
3.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
3.2 Reagents: Triethylamine ;  rt
4.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
4.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
5.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
5.2 Reagents: Ammonium chloride Solvents: Water ;  rt
6.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
1.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
3.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
4.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
4.2 Reagents: Triethylamine ;  rt
5.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
5.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
6.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
6.2 Reagents: Ammonium chloride Solvents: Water ;  rt
7.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
1.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  5 min, -78 °C → -65 °C; 90 min, -65 °C
1.2 -65 °C → rt; 30 min, rt
1.3 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  8 h, 140 °C
Referencia
Transition Metal-Free Synthesis of Halobenzo[b]furans from O-Aryl Carbamates via o-Lithiation Reactions
Feberero, Claudia ; et al, Molecules, 2022, 27(2),

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
1.2 overnight, rt
1.3 Reagents: Water ;  rt
2.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
1.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
2.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  neutralized, rt
2.1 Reagents: Piperidine ,  Cuprous iodide Catalysts: Bis(triphenylphosphine)palladium diacetate Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
A New and Efficient Synthesis of 4-Functionalized Benzo[b]furans from 2,3-Dihalophenols
Sanz, Roberto; et al, Journal of Organic Chemistry, 2005, 70(16), 6548-6551

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Hydrogen bromide Solvents: Acetic acid ,  Water ;  rt; 2 h, 100 °C; 100 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10, rt
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  10 min, rt
2.2 overnight, rt
2.3 Reagents: Water ;  rt
3.1 Reagents: Potassium tert-butoxide Solvents: Dimethylformamide ;  2 h, 50 °C
Referencia
Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C-H and C-O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans
Zheng, Hong-Xing; et al, Organic Letters, 2018, 20(11), 3310-3313

Métodos de producción 21

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 22

Condiciones de reacción
1.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
1.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
2.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
2.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
3.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 23

Condiciones de reacción
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  rt; 2.5 h, rt
1.2 8 h, rt
2.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  30 min, -78 °C
2.2 Reagents: Iodine ;  30 min, -78 °C; -78 °C → rt
3.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  4 h, reflux; reflux → rt
3.2 Reagents: Piperidine Catalysts: Cuprous iodide ,  (SP-4-1)-Bis(acetato-κO)bis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  5 h, 60 °C
Referencia
Aggregation-responsive ON-OFF-ON fluorescence-switching behaviour of twisted tetrakis(benzo[b]furyl)ethene made by hafnium-mediated McMurry coupling
Hamada, Hiroyoshi; et al, Materials Chemistry Frontiers, 2018, 2(2), 296-299

Métodos de producción 24

Condiciones de reacción
1.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ;  rt
2.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
2.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
3.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
3.2 Reagents: Ammonium chloride Solvents: Water ;  rt
4.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 25

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Water ;  rt
5.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 26

Condiciones de reacción
1.1 Reagents: N-Bromosuccinimide ,  Iodobenzene diacetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
2.1 Reagents: Lithium acetate Catalysts: Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
2.2 Reagents: Triethylamine ;  rt
3.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
3.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
4.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
4.2 Reagents: Ammonium chloride Solvents: Dichloromethane ,  Water ;  rt
5.1 Reagents: Diethylamine ,  Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Twofold Unsymmetrical C-H Functionalization of PyrDipSi-Substituted Arenes: A General Method for the Synthesis of Substituted meta-Halophenols
Sarkar, Dhruba; et al, Angewandte Chemie, 2013, 52(41), 10800-10804

Métodos de producción 27

Condiciones de reacción
1.1 Reagents: Hydrogen iodide ;  rt
2.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ;  0 - 5 °C; 1 h, 0 °C
2.2 Solvents: Tetrahydrofuran ;  0 °C → rt; overnight, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Tripotassium phosphate Catalysts: Dirhodium tetraacetate Solvents: 1,4-Dioxane ;  7 h, 90 °C
4.1 Reagents: N-Bromosuccinimide Catalysts: Iodobenzene diacetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  26 h, 50 °C
5.1 Catalysts: Lithium acetate ,  Palladium diacetate Solvents: 1,2-Dichloroethane ;  28 h, 80 °C; 80 °C → rt
5.2 Reagents: Triethylamine ;  rt
6.1 Reagents: Hydrofluoric acid Solvents: Tetrahydrofuran ,  Water ;  0 °C; 1 h, rt
6.2 Reagents: N-Iodosuccinimide ,  Silver fluoride Solvents: Tetrahydrofuran ;  overnight, rt; 8 h, 70 °C
7.1 Reagents: Cesium carbonate Solvents: Methanol ;  0 °C; 3 h, rt
7.2 Reagents: Ammonium chloride Solvents: Water ;  rt
8.1 Reagents: Piperidine Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ;  10 h, 60 °C
Referencia
Synthesis of Multisubstituted Arenes via PyrDipSi-Directed Unsymmetrical Iterative C-H Functionalizations
Sarkar, Dhruba; et al, ACS Catalysis, 2015, 5(11), 6792-6801

Métodos de producción 28

Condiciones de reacción
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referencia
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Métodos de producción 29

Condiciones de reacción
1.1 Reagents: Hydrazine Solvents: Methanol ,  Chloroform ;  24 h, rt
2.1 Catalysts: Hydrochloric acid Solvents: Ethanol ,  Water ;  rt
3.1 Reagents: 4-(Dimethylamino)pyridine ,  Acetic acid, trifluoro-, anhydride with trifluoromethanesulfonic acid Solvents: Dichloromethane ;  3 h, rt
Referencia
Efficient synthesis of benzofurans utilizing [3,3]-sigmatropic rearrangement triggered by N-trifluoroacetylation of oxime ethers: short synthesis of natural 2-arylbenzofurans
Takeda, Norihiko; et al, European Journal of Organic Chemistry, 2007, (9), 1491-1509

Benzofuran,4-bromo-2-phenyl- Raw materials

Benzofuran,4-bromo-2-phenyl- Preparation Products

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